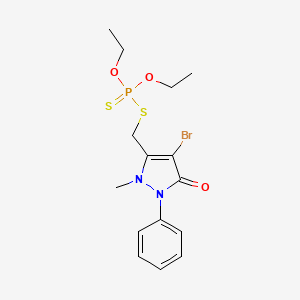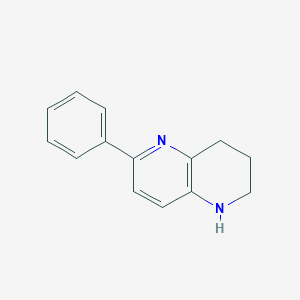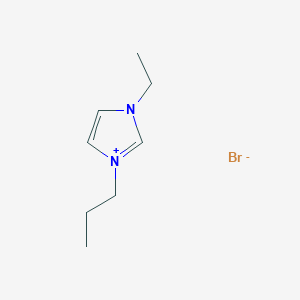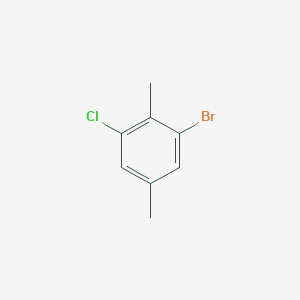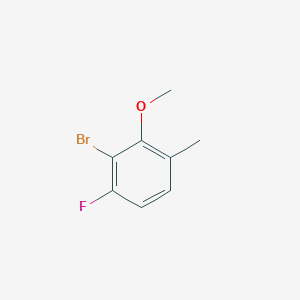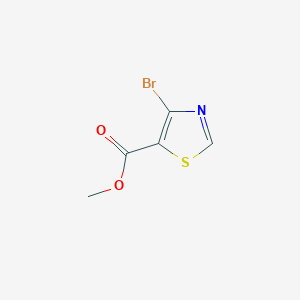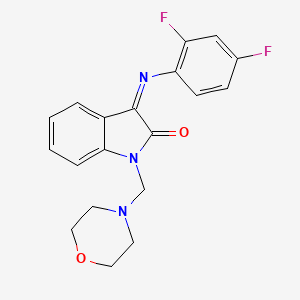
3-(Aza(2,4-difluorophenyl)methylene)-1-(morpholin-4-ylmethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aza(2,4-difluorophenyl)methylene)-1-(morpholin-4-ylmethyl)indolin-2-one, also known as (AZDMIMI), is a newly synthesized compound with potential applications in medical research and drug development. It is an indole-based compound that has been used in various studies to investigate the biochemical and physiological effects of its components. AZDMIMI has been found to possess a variety of properties, including anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidant activities. Additionally, its low toxicity and solubility make it an attractive option for use in laboratory experiments.
Wirkmechanismus
The exact mechanism of action of AZDMIMI is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). Additionally, it has been suggested that AZDMIMI may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
AZDMIMI has been found to possess a variety of biochemical and physiological effects. In animal studies, it has been found to possess anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidant activities. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, and to modulate the activity of certain enzymes, such as COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
AZDMIMI has several advantages that make it an attractive option for use in laboratory experiments. It is highly soluble in water, making it easy to work with in aqueous solutions. Additionally, its low toxicity makes it a safe option for use in laboratory experiments. However, it is important to note that AZDMIMI has not been approved for human use, and therefore should not be used in clinical trials.
Zukünftige Richtungen
Given its potential therapeutic applications, there are several potential future directions for research on AZDMIMI. These include further investigations into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted into the development of novel delivery systems for AZDMIMI, such as nanoparticles or liposomes. Finally, further research could be conducted into the development of new synthetic methods for the production of AZDMIMI, as well as its potential use in drug development.
Synthesemethoden
The synthesis of AZDMIMI has been reported in the literature using several different methods. The most common method involves the reaction of 2,4-difluorophenylmethylamine with morpholin-4-ylmethylindolin-2-one in the presence of a palladium catalyst. This reaction yields the desired product in high yields with good purity. Other methods have been reported, including the reaction of morpholin-4-ylmethylindolin-2-one with 2,4-difluorophenylmethylamine in the presence of a tin catalyst, and the reaction of morpholin-4-ylmethylindolin-2-one with 2,4-difluorophenylmethylamine in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
AZDMIMI has been used in a variety of scientific research applications. It has been used to investigate the biochemical and physiological effects of its components, as well as its potential therapeutic applications. For example, AZDMIMI has been found to possess anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidant activities. Additionally, its low toxicity and solubility make it an attractive option for use in laboratory experiments.
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c20-13-5-6-16(15(21)11-13)22-18-14-3-1-2-4-17(14)24(19(18)25)12-23-7-9-26-10-8-23/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGYHHWBYDYOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=C(C=C(C=C4)F)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

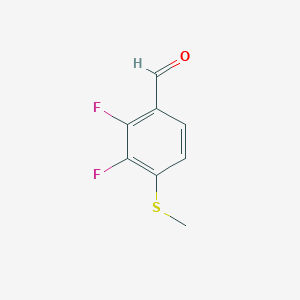

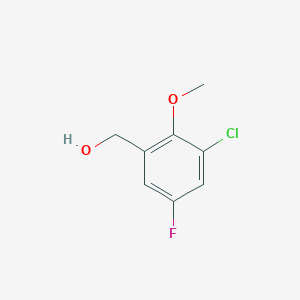
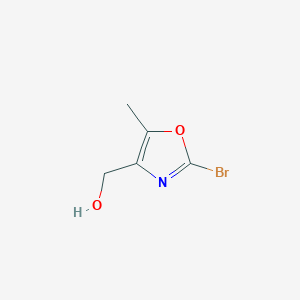
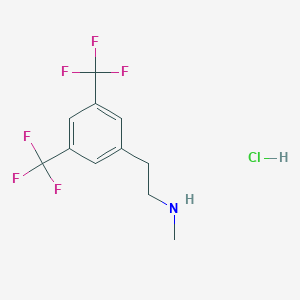
![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
